Cas no 1823409-07-9 (5-(4-(Methylthio)phenyl)thiazol-2-amine)

5-(4-(Methylthio)phenyl)thiazol-2-amine structure
1823409-07-9 structure
商品名:5-(4-(Methylthio)phenyl)thiazol-2-amine
CAS番号:1823409-07-9
MF:C10H10N2S2
メガワット:222.33
CID:5076324

5-(4-(Methylthio)phenyl)thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-(Methylthio)phenyl)thiazol-2-amine
    • インチ: 1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
    • InChIKey: UNBJEHHZYMGTDI-UHFFFAOYSA-N
    • ほほえんだ: NC1=NC=C(C2C=CC(SC)=CC=2)S1

5-(4-(Methylthio)phenyl)thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022K5G-1g
5-(4-(Methylthio)phenyl)thiazol-2-amine
1823409-07-9 95%
1g
$556.00 2025-02-13
abcr
AB607490-250mg
5-(4-(Methylthio)phenyl)thiazol-2-amine; .
1823409-07-9
250mg
€292.60 2024-07-19
abcr
AB607490-1g
5-(4-(Methylthio)phenyl)thiazol-2-amine; .
1823409-07-9
1g
€531.80 2024-07-19
Aaron
AR022K5G-500mg
5-(4-(Methylthio)phenyl)thiazol-2-amine
1823409-07-9 95%
500mg
$417.00 2025-02-13
abcr
AB607490-5g
5-(4-(Methylthio)phenyl)thiazol-2-amine; .
1823409-07-9
5g
€1762.00 2024-07-19

5-(4-(Methylthio)phenyl)thiazol-2-amine 関連文献

5-(4-(Methylthio)phenyl)thiazol-2-amineに関する追加情報

Introduction to 5-(4-(Methylthio)phenyl)thiazol-2-amine (CAS No. 1823409-07-9)

5-(4-(Methylthio)phenyl)thiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1823409-07-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole class, a structurally diverse group known for its broad biological activities and pharmaceutical applications. The presence of a methylthio group on the phenyl ring and an amine substituent on the thiazole core imparts unique chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.

The molecular structure of 5-(4-(Methylthio)phenyl)thiazol-2-amine consists of a thiazole ring fused with a phenyl ring that is further functionalized with a methylthio group at the 4-position. The amine functionality at the 2-position of the thiazole ring opens up possibilities for various chemical modifications and interactions, which are crucial for its potential therapeutic applications. This compound’s architecture suggests possible roles in modulating biological pathways, particularly those involving enzyme inhibition or receptor binding.

In recent years, there has been a growing interest in thiazole derivatives due to their demonstrated efficacy in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The methylthio substituent in 5-(4-(Methylthio)phenyl)thiazol-2-amine is known to enhance the compound’s solubility and bioavailability, which are critical factors for drug development. Additionally, the thiazole core is well-documented for its antimicrobial and anti-inflammatory properties, making this compound a promising candidate for further investigation.

Recent studies have explored the pharmacological potential of 5-(4-(Methylthio)phenyl)thiazol-2-amine in several disease models. Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in cancer progression. For instance, preclinical studies have suggested that it could interfere with kinases and other signaling molecules that are aberrantly activated in tumor cells. The amine group on the thiazole ring is particularly noteworthy, as it provides a site for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

The synthesis of 5-(4-(Methylthio)phenyl)thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through cyclization reactions and subsequent functionalization with the phenyl and methylthio groups. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

From a chemical biology perspective, 5-(4-(Methylthio)phenyl)thiazol-2-amine serves as a valuable scaffold for drug discovery. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it adaptable for targeting different disease mechanisms. The integration of computational chemistry techniques has further accelerated the design of derivatives with enhanced activity and reduced toxicity. Molecular docking studies have been instrumental in predicting how this compound interacts with biological targets, providing insights into its potential mechanisms of action.

The therapeutic potential of 5-(4-(Methylthio)phenyl)thiazol-2-amine is also supported by its ability to cross biological membranes due to its lipophilic nature. This characteristic is essential for drugs that need to reach intracellular targets or traverse blood-brain barriers. Additionally, the compound’s stability under various physiological conditions enhances its suitability for formulation into oral or injectable medications.

In conclusion, 5-(4-(Methylthio)phenyl)thiazol-2-amine (CAS No. 1823409-07-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1823409-07-9)5-(4-(Methylthio)phenyl)thiazol-2-amine
A1215112
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):173/315/1044